molecular formula C20H17N3O2S B2975123 (2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile CAS No. 1025568-34-6

(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile

Cat. No.: B2975123
CAS No.: 1025568-34-6
M. Wt: 363.44
InChI Key: TVXQZLVUWXYGOH-GHRIWEEISA-N
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Description

(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, a quinoline moiety, and a nitrile group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 4-methylbenzenesulfonyl chloride, 2-methylquinoline, and acrylonitrile.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or toluene, under reflux conditions, and may require purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The quinoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents under controlled conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated quinoline derivatives.

Scientific Research Applications

(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the quinoline moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

(2E)-2-(4-methylbenzenesulfonyl)-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile is unique due to its combination of a sulfonyl group, a quinoline moiety, and a nitrile group

Properties

IUPAC Name

(E)-2-(4-methylphenyl)sulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-14-7-9-16(10-8-14)26(24,25)17(12-21)13-22-20-11-15(2)23-19-6-4-3-5-18(19)20/h3-11,13H,1-2H3,(H,22,23)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXQZLVUWXYGOH-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=NC3=CC=CC=C32)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=NC3=CC=CC=C32)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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